molecular formula C7H9N5O B12112046 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Katalognummer: B12112046
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: BHTFOOLOJHBCFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under specific conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can enhance the efficiency and yield of the reaction . Additionally, environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) are preferred for industrial applications due to their lower environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the triazolopyrimidine, while substitution reactions can introduce various functional groups at the amino position.

Wissenschaftliche Forschungsanwendungen

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with active residues of ATF4 and NF-kB proteins, leading to the inhibition of inflammatory responses and promotion of neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit ER stress and the NF-kB pathway sets it apart from other similar compounds, making it a valuable candidate for neuroprotective and anti-inflammatory applications.

Eigenschaften

Molekularformel

C7H9N5O

Molekulargewicht

179.18 g/mol

IUPAC-Name

7-amino-2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H9N5O/c1-2-5-9-7-10-6(13)3-4(8)12(7)11-5/h3H,2,8H2,1H3,(H,9,10,11,13)

InChI-Schlüssel

BHTFOOLOJHBCFK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN2C(=CC(=O)NC2=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.